molecular formula C6H5Br2NO B079366 3,5-Dibromo-2-methoxypyridine CAS No. 13472-60-1

3,5-Dibromo-2-methoxypyridine

Cat. No.: B079366
CAS No.: 13472-60-1
M. Wt: 266.92 g/mol
InChI Key: MBMQYTQCUCQJEH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions, and a methoxy group is substituted at the 2nd position

Scientific Research Applications

3,5-Dibromo-2-methoxypyridine has several applications in scientific research:

Safety and Hazards

3,5-Dibromo-2-methoxypyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, ensure adequate ventilation, and avoid dust formation .

Mechanism of Action

Target of Action

It is known that this compound is often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of 3,5-Dibromo-2-methoxypyridine is primarily through its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .

Biochemical Pathways

In the context of organic synthesis, it plays a crucial role in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds in organic molecules. This is achieved through its role in Suzuki-Miyaura cross-coupling reactions .

Action Environment

The efficacy and stability of this compound as a reagent in organic synthesis are influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the type of organoboron compound used, and the reaction conditions (e.g., temperature, solvent) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methoxypyridine typically involves the bromination of 2-methoxypyridine. One common method includes the reaction of 2-methoxypyridine with bromine in the presence of sodium acetate and acetic acid. The reaction is carried out at elevated temperatures, typically around 80°C, followed by cooling to room temperature overnight .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium acetate and acetic acid.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products formed.

Comparison with Similar Compounds

  • 3,5-Dichloro-2-methoxypyridine
  • 3,5-Difluoro-2-methoxypyridine
  • 3,5-Dibromo-2-hydroxypyridine

Comparison: 3,5-Dibromo-2-methoxypyridine is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and properties. Compared to its chloro and fluoro analogs, the bromine atoms make it more reactive in substitution and coupling reactions. The methoxy group enhances its solubility and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3,5-dibromo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMQYTQCUCQJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544003
Record name 3,5-Dibromo-2-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-60-1
Record name 3,5-Dibromo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

80 ml of a 28% sodium methoxide solution was incorporated with 30.0 g of 2,3,5-tribromopyridine under ice-cooling, followed by stirring at 50° C. for 2 hours. The reaction solution was diluted with water and extracted with diethyl ether. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel chromatography (ethyl acetate/hexane=1:20), to give 18.5 g of the title compound.
Name
sodium methoxide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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30 g
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reactant
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solvent
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Synthesis routes and methods II

Procedure details

To 5-bromo-2-methoxypyridine (0.564 g, 3.0 mmol) and sodium acetate (0.246 g, 3.0 mmol) in acetic acid (3 mL) was added bromine (0.27 mL, 5.25 mmol), and the mixture was stirred at 80° C. for 3 hours, and then at room temperature overnight. The mixture was diluted with H2O and extracted with EtOAc, and the combined organic layers were washed with saturated aqueous Na2CO3 and saturated aqueous Na2S2O3. The organic layer was concentrated and dried under high vacuum to give 3,5-dibromo-2-methoxy-pyridine.
Quantity
0.564 g
Type
reactant
Reaction Step One
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromine (17.8 g, 111 mmol) was added to a solution of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol), sodium acetate (5.23 g, 63.8 mmol), and acetic acid (65 mL). The mixture was stirred at 80° C. for 4 h and then at room temperature for 12 h. The mixture was diluted with ether and washed with water, sodium bicarbonate and hypo solution. The organic layer was dried over sodium sulphate, filtered and concentrated. Purification by chromatography using 1-5% ethyl acetate in pet ether provided 10.6 g of the desired compound: 1H NMR (300 MHz, DMSO-d6) 8.20-8.40 (m, 2H), 3.92 (s, 3H).
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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